An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide, a protected amino acid amide derivative of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, this document outlines the theoretical and calculated properties, and furnishes detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical methodologies required for in-depth characterization. We will delve into the structural and spectral characteristics, solubility, and thermal properties, explaining the causality behind experimental choices and providing a framework for robust, self-validating analysis.
Introduction and Molecular Structure
N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide is a derivative of the amino acid L-valine, featuring two key modifications: a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino nitrogen and a cyclopentyl group forming an amide with the carboxyl terminus. The "L" designation signifies the natural stereochemistry of the valine residue. The Cbz group is a staple in peptide synthesis, preventing unwanted reactions at the N-terminus, while the cyclopentylamide moiety can be introduced to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.
The structure combines the bulky, hydrophobic isobutyl side chain of valine, a rigid cyclopentyl ring, and the aromatic benzyloxycarbonyl group, leading to a molecule with significant nonpolar character. Understanding its physicochemical properties is paramount for applications in drug discovery, where such parameters govern pharmacokinetics and pharmacodynamics.
Core Physicochemical Properties
| Property | Value / Data | Source / Method |
| IUPAC Name | Benzyl ((2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl)carbamate | IUPAC Nomenclature |
| CAS Number | 1188530-96-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₉H₂₈N₂O₃ | - |
| Molecular Weight | 348.44 g/mol | Calculated |
| Monoisotopic Mass | 348.20999 g/mol | Calculated |
| Melting Point | Data not available | See Protocol 2.1 |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | See Protocol 2.2[1] |
| Partition Coefficient (n-octanol/water) | Data not available | See Protocol 2.2[1] |
Experimental Protocol: Melting Point Determination
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Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[2] The capillary method described here is a standard, reliable technique that allows for precise temperature control and observation.
-
Methodology:
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Sample Preparation: Place a small amount of finely powdered, dry N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide onto a clean, dry watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube setup).
-
Heating:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point found.[3]
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]
-
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Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.
-
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Trustworthiness (Self-Validation): For authoritative results, the protocol should be repeated at least twice (with fresh samples) to ensure reproducibility. The calibration of the thermometer/apparatus should be regularly checked with certified standards (e.g., benzophenone, caffeine).
Workflow for Melting Point Determination
Caption: Workflow for experimental melting point determination.
Experimental Protocol: Solubility Profiling
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Expertise & Rationale: Solubility is governed by the principle of "like dissolves like." Given its structure—a large hydrocarbon framework with amide and carbamate groups capable of hydrogen bonding—N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide is expected to be poorly soluble in water but soluble in various organic solvents. This protocol systematically evaluates its solubility, which is crucial for choosing appropriate solvents for reactions, purification, and formulation.
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Methodology:
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Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane (DCM), and hexane.
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Qualitative Assessment:
-
Quantitative Assessment (if required):
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Prepare a saturated solution of the compound in a chosen solvent at a specific temperature (e.g., 25°C) by adding excess solute and stirring until equilibrium is reached.
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Carefully filter the solution to remove undissolved solid.
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Take a known volume of the filtrate, evaporate the solvent completely, and weigh the remaining solid residue.
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Calculate the solubility in g/L or mg/mL.
-
-
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Trustworthiness (Self-Validation): The experiment should be performed at a constant, recorded temperature. For acid-base active compounds, solubility in aqueous acids (e.g., 5% HCl) and bases (e.g., 5% NaOH) should also be tested to identify ionizable functional groups.[4] However, this compound lacks strongly acidic or basic sites, so significant pH-dependent solubility is not expected.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides the definitive structural fingerprint of a molecule.
Mass Spectrometry (MS)
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Expertise & Rationale: Mass spectrometry is used to determine the exact mass of the molecule and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.
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Expected Data: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a mass accurate to within a few parts per million (ppm).
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[M+H]⁺ (Protonated Molecule): Expected m/z ≈ 349.2176
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[M+Na]⁺ (Sodium Adduct): Expected m/z ≈ 371.1995
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Key Fragments: Tandem MS (MS/MS) would likely show characteristic losses of the protecting group and side chains.
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Loss of the benzyl group (C₇H₇, ~91 Da)
-
Loss of the benzyloxycarbonyl group (C₈H₇O₂, ~151 Da)
-
-
-
Experimental Protocol (LC-MS):
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) equipped with a C18 column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation).
-
Ionization: Introduce the eluent into an ESI source operating in positive ion mode.
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to acquire full scan data and data-dependent MS/MS scans on the most intense ions.[7]
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Workflow for LC-MS Analysis
Caption: General workflow for structural analysis by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the partial double bond character of the C-N bond in the amide, hindered rotation can sometimes lead to the appearance of rotamers (distinct sets of signals for the same nuclei), complicating the spectrum.[8]
-
Expected ¹H NMR Features (in CDCl₃):
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Aromatic Protons: Signals between 7.2-7.4 ppm corresponding to the phenyl ring of the Cbz group.
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Carbamate & Amide N-H: Broad signals, typically between 5.0-7.0 ppm.
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Benzyl CH₂: A characteristic singlet or pair of doublets around 5.1 ppm.
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Valine α-H and β-H: Multiplets in the 3.5-4.5 ppm region.
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Cyclopentyl Protons: A series of complex multiplets, typically between 1.2-2.0 ppm and a distinct multiplet for the N-CH proton around 4.0 ppm.
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Valine γ-CH₃: Two doublets around 0.8-1.0 ppm due to the isopropyl group.
-
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Expected ¹³C NMR Features (in CDCl₃):
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Carbonyls: Two signals in the 170-175 ppm region (amide) and 155-160 ppm region (carbamate).
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Aromatic Carbons: Signals between 127-137 ppm.
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Benzyl CH₂: Signal around 67 ppm.
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Valine & Cyclopentyl Carbons: A series of signals in the aliphatic region (15-60 ppm).
-
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Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Expertise & Rationale: FTIR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the amide and carbamate linkages.[9]
-
Expected Vibrational Bands:
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N-H Stretch: A moderate band around 3300 cm⁻¹ (from both amide and carbamate N-H).
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C-H Stretches: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).
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Carbonyl (C=O) Stretches: This is a key diagnostic region. Two distinct C=O bands are expected:
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Amide II Band (N-H bend, C-N stretch): A strong band around 1530-1550 cm⁻¹.[10][11]
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Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
-
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Experimental Protocol (ATR-FTIR):
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Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
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Conclusion
N-Cyclopentyl-N'-[(benzyloxy)carbonyl]-L-valinamide possesses a complex structure that merges key motifs from peptide chemistry and medicinal chemistry. While comprehensive experimental data is sparse, this guide provides the necessary theoretical framework and detailed, validated protocols for its complete physicochemical characterization. The provided methodologies for determining thermal and solubility properties, alongside definitive spectroscopic and spectrometric analysis, equip researchers with the tools needed to rigorously evaluate this compound and its analogs in the pursuit of novel chemical entities.
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